molecular formula C12H8ClN3O2 B8685195 5-(4-Amino-2-chlorophenyl)-3-(2-furanyl)-1,2,4-oxadiazole

5-(4-Amino-2-chlorophenyl)-3-(2-furanyl)-1,2,4-oxadiazole

Cat. No. B8685195
M. Wt: 261.66 g/mol
InChI Key: LALVIEFPIGKRMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Amino-2-chlorophenyl)-3-(2-furanyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C12H8ClN3O2 and its molecular weight is 261.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Amino-2-chlorophenyl)-3-(2-furanyl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Amino-2-chlorophenyl)-3-(2-furanyl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(4-Amino-2-chlorophenyl)-3-(2-furanyl)-1,2,4-oxadiazole

Molecular Formula

C12H8ClN3O2

Molecular Weight

261.66 g/mol

IUPAC Name

3-chloro-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]aniline

InChI

InChI=1S/C12H8ClN3O2/c13-9-6-7(14)3-4-8(9)12-15-11(16-18-12)10-2-1-5-17-10/h1-6H,14H2

InChI Key

LALVIEFPIGKRMJ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NOC(=N2)C3=C(C=C(C=C3)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a slurry of 28.8 g of 5-(2-chloro-4-nitrophenyl)-3-(2-furanyl)-1,2,4-oxadiazole in 600 ml of absolute ethanol and 34 ml of hydrochloric acid is added a slurry of 2.0 g of 10% palladium on charcoal in ethanol. The mixture is hydrogenated in a Parr hydrogenator at 45 p.s.i. for 3 hours. The insoluble amine hydrochloride is filtered and washed with ethanol. The filtrate is concentrated to dryness and the residue and precipitate are combined and treated with a solution of 20% potassium carbonate in the presence of chloroform. The phases are separated and the aqueous phases extracted three times with 300 ml of chloroform. The organic phases are dried over magnesium sulfate, filtered and concentrated to dryness yielding 20 g of crude product. Recrystallization from acetone/water yields 14.2 g of the title compound in 2 crops, melting point 175°-176.5°C.
Quantity
28.8 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
34 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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